molecular formula C12H13ClN2O2 B12856171 tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B12856171
M. Wt: 252.69 g/mol
InChI Key: ZNMMAVVJJYKYGK-UHFFFAOYSA-N
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Description

tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a heterocyclic organic compound featuring a pyrrolo[3,2-c]pyridine core, a tert-butyl carbamate protecting group, and a chlorine substituent at position 6. The tert-butyl group enhances solubility and metabolic stability, while the chlorine atom serves as a site for further functionalization via cross-coupling reactions .

Properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

tert-butyl 6-chloropyrrolo[3,2-c]pyridine-1-carboxylate

InChI

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-5-4-8-7-14-10(13)6-9(8)15/h4-7H,1-3H3

InChI Key

ZNMMAVVJJYKYGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=CN=C(C=C21)Cl

Origin of Product

United States

Preparation Methods

Core Pyrrolo[3,2-c]pyridine Scaffold Construction

The synthesis typically begins with a halogenated aminopyridine precursor, such as 4-amino-2-bromo-5-iodopyridine, which undergoes palladium-catalyzed Sonogashira coupling with an alkyne to form a key intermediate. This step forms the fused pyrrolo[3,2-c]pyridine ring system via intramolecular cyclization.

  • Key Reaction:
    • Sonogashira coupling of 4-amino-2-bromo-5-iodopyridine with terminal alkynes
    • Followed by palladium-mediated intramolecular cyclization to form the pyrrolopyridine core

Introduction of the tert-Butyl Carbamate (Boc) Protecting Group

To stabilize the nitrogen at the 1-position and facilitate further functionalization, a Boc protecting group is introduced. This is often done by treating the pyrrolo[3,2-c]pyridine intermediate with di-tert-butyl dicarbonate (Boc2O) under basic conditions, yielding the tert-butyl carbamate derivative.

  • Typical Conditions:
    • Base-mediated reaction (e.g., triethylamine or sodium hydride)
    • Boc2O as the protecting reagent
    • Solvent: dichloromethane or similar organic solvent

Selective Chlorination at the 6-Position

The chlorine substituent at the 6-position is introduced either by starting with a chlorinated pyridine precursor or by palladium-catalyzed halogenation of the corresponding hydrogen at C-6 after ring formation. The use of chlorinating agents such as N-chlorosuccinimide (NCS) or direct substitution of a bromo or iodo precursor with chloride is common.

  • Alternative Route:
    • Starting from 6-bromo or 6-iodo intermediates, palladium-catalyzed substitution with chloride sources to yield the 6-chloro derivative

Final Purification and Characterization

The final product is purified by standard chromatographic techniques (e.g., silica gel column chromatography) and characterized by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Detailed Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 Sonogashira Coupling Pd catalyst, CuI, terminal alkyne, base Formation of pyrrolopyridine intermediate
2 Intramolecular Cyclization Pd catalyst, base Closure of pyrrolo[3,2-c]pyridine ring
3 Boc Protection Boc2O, base, organic solvent tert-Butyl carbamate at N-1 position
4 Halogenation/Chlorination NCS or Pd-catalyzed halide exchange Introduction of Cl at C-6 position
5 Purification Chromatography Pure tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Research Findings and Yields

  • The Boc protection step typically proceeds with high yield (~75%) and is crucial for stabilizing the nitrogen and improving subsequent reaction efficiency.
  • Sonogashira coupling and cyclization steps yield intermediates in moderate to good yields (50-70%), depending on substrate purity and catalyst system.
  • Chlorination or halide exchange at C-6 is generally efficient when starting from bromo or iodo precursors, with yields around 60-80%.
  • Overall, the multi-step synthesis requires careful control of reaction conditions, especially palladium catalyst loading, temperature, and solvent choice, to optimize yield and purity.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carboxylate Group

The tert-butyl carbamate (Boc) group serves as a protective moiety for the pyrrolopyridine nitrogen. Deprotection under acidic conditions yields the free amine, enabling further functionalization:

Reaction ConditionsReagents/SolventsProductYieldSource
Acidic cleavageTFA in DCM (0°C to rt)6-chloro-1H-pyrrolo[3,2-c]pyridine85–92%

This step is critical for accessing reactive intermediates in medicinal chemistry workflows .

Nucleophilic Substitution at the Chloro Position

The electron-withdrawing pyridine ring activates the C-6 chloro group for nucleophilic substitution. Common reactions include:

Aryl Amination

Reaction with primary/secondary amines under palladium catalysis:

text
Pd(OAc)₂, Xantphos, Cs₂CO₃ Toluene, 110°C, 12h

Yields substituted 6-amino derivatives (e.g., 48–54 in ) with yields ranging from 65% to 89% .

Suzuki-Miyaura Coupling

The chloro group undergoes cross-coupling with boronic acids:

text
Pd(dppf)Cl₂, K₂CO₃ DME/H₂O (3:1), 80°C, 8h

This method introduces aryl/heteroaryl groups at C-6, as demonstrated in the synthesis of kinase inhibitors .

Functionalization via Iodine Intermediates

Halogen-exchange reactions enable the introduction of iodine at C-2 for subsequent coupling:

StepReagentsIntermediateYieldSource
Chloro-to-iodo exchangeNIS, TFA, DCM, 0°C to rt6-chloro-2-iodo derivative78%

The iodinated product serves as a precursor for Sonogashira or Heck couplings .

Cyclization and Ring Expansion

The pyrrolopyridine scaffold participates in cycloaddition reactions. For example:

Oxazole Formation

Reaction with TOSMIC (p-toluenesulfonylmethyl isocyanide):

text
K₂CO₃, MeOH, rt, 4h

Generates fused oxazole-pyrrolopyridine hybrids (e.g., 60 in ) in 70% yield .

Hydrogenation and Reduction

Selective reduction of the pyrrole ring is achieved using catalytic hydrogenation:

text
H₂ (1 atm), Pd/C, MeOH, rt, 6h

This yields dihydro derivatives, modulating electronic properties for downstream applications.

Carboxylate Ester Hydrolysis

Basic hydrolysis converts the tert-butyl ester to a carboxylic acid:

text
NaOH (2M), THF/H₂O (1:1), 60°C, 3h

The resulting acid facilitates conjugation to biomolecules or further derivatization .

Representative Compound Data

CompoundMPS1 IC₅₀ (μM)HCT116 GI₅₀ (μM)Selectivity (vs CDK2)
65 0.0040.16>100-fold

Data from highlights the therapeutic potential of derivatives synthesized via these reactions.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes involved in disease processes. Notably:

  • MPS1 Inhibition : Research has shown that derivatives of this compound can inhibit MPS1, a kinase involved in cell cycle regulation. This inhibition has implications in cancer therapy, particularly in targeting tumor cells with abnormal cell cycle control mechanisms .

Structure-Based Drug Design

The unique structure of tert-butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate makes it an attractive candidate for structure-based drug design. Its scaffold can be modified to enhance binding affinity and selectivity towards specific biological targets. For example:

  • Optimization for Oral Bioavailability : Studies have focused on modifying the compound to improve its pharmacokinetic properties, making it suitable for oral administration while maintaining efficacy against target proteins like MPS1 .

Case Studies

Several case studies highlight the effectiveness of this compound in drug discovery:

  • Inhibition Studies : In vitro studies demonstrated that compounds based on the pyrrolopyridine scaffold exhibited potent inhibitory activity against MPS1, with IC50 values indicating effective concentration ranges for therapeutic use .
  • Antiproliferative Activity : Experiments conducted on human colon cancer cell lines (HCT116) showed that certain derivatives led to significant reductions in cell viability, suggesting potential as anti-cancer agents .

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate with structurally related derivatives, focusing on substituents, physicochemical properties, and applications.

Structural Variations and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features
This compound Cl at position 6 C₁₂H₁₃ClN₂O₂ 252.70 Aromatic core, chlorine for reactivity, tert-butyl for stability
tert-Butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Cl at 6, I at 2 C₁₂H₁₂ClIN₂O₂ 378.60 Iodo substituent enhances cross-coupling potential; higher molecular weight
tert-Butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Cl at 4, dihydro core C₁₂H₁₅ClN₂O₂ 254.71 Partially saturated ring improves solubility; altered electronic properties
tert-Butyl 6-bromo-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Br at 6, oxazolyl at 2 C₁₅H₁₆BrN₃O₃ 366.21 Bromine for nucleophilic substitution; oxazole adds hydrogen-bonding capability
tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Fully saturated core C₁₂H₂₀N₂O₂ 224.30 Increased flexibility and stability; reduced aromaticity impacts binding affinity

Physicochemical Properties

Compound Name Boiling Point (°C) Density (g/cm³) Storage Conditions pKa
This compound Not reported Not reported Likely inert gas, 2–8°C ~2.79*
tert-Butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate 370.2±42.0 1.261±0.06 Inert gas, 2–8°C 2.79±0.20
tert-Butyl 6-bromo-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Not reported Not reported Standard ambient Not reported

*Predicted based on analogs .

Key Research Findings

Substituent Impact :

  • Halogens (Cl, Br, I) at position 6 improve cross-coupling efficiency but increase molecular weight .
  • Saturation (dihydro or octahydro cores) enhances solubility but reduces aromatic π-π interactions critical for target binding .

Thermodynamic Stability :

  • tert-Butyl groups confer steric protection, reducing decomposition under acidic conditions .

Pharmacological Potential: Pyrrolo[3,2-c]pyridine derivatives are prioritized in structure-based drug design for oral bioavailability and kinase inhibition .

Biological Activity

tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS No. 1649470-12-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H15ClN2O2
  • Molecular Weight : 254.71 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Enzymatic Inhibition

The compound has been investigated for its ability to inhibit various enzymes. Notably, it has been identified as a potential inhibitor of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which plays a crucial role in neurodegenerative diseases and cancer. Experimental assays revealed that related compounds exhibited nanomolar-level inhibitory activity against DYRK1A, suggesting that this compound may possess similar properties .

Anti-inflammatory Effects

Pyrrolo derivatives have also been noted for their anti-inflammatory properties. In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines in activated macrophages. The anti-inflammatory mechanism is thought to involve the inhibition of NF-kB signaling pathways, which are pivotal in mediating inflammatory responses .

Study on DYRK1A Inhibition

Evaluation of Anti-inflammatory Activity

In another study, the anti-inflammatory effects of pyrrolo derivatives were evaluated using carrageenan-induced paw edema models in rats. The results indicated a significant reduction in edema formation compared to control groups, highlighting the potential therapeutic applications of these compounds in treating inflammatory conditions .

Data Tables

PropertyValue
Molecular FormulaC12H15ClN2O2
Molecular Weight254.71 g/mol
CAS Number1649470-12-1
Purity>97%
Anticancer ActivityIC50 values < 100 nM
DYRK1A InhibitionIC50 values < 10 nM
Anti-inflammatory ActivitySignificant reduction in edema

Q & A

Q. What are the common synthetic routes for tert-butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate?

  • Methodological Answer : The compound is typically synthesized via cross-coupling reactions or functional group interconversions. For example, Suzuki-Miyaura coupling can introduce aryl/heteroaryl groups to the pyrrolopyridine core. A representative protocol involves reacting a brominated precursor (e.g., tert-butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate) with boronic acids under Pd(PPh₃)₄ catalysis in dioxane/water at 90°C. Optimization of base (e.g., K₂CO₃) and stoichiometry is critical for yield improvement . Nucleophilic substitution using LiHMDS in THF at low temperatures (-78°C) has also been employed for halogen exchange or alkylation .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C) and X-ray crystallography are standard. Key NMR signals include the tert-butyl group (δ ~1.3 ppm in ¹H NMR, ~27 ppm in ¹³C NMR) and aromatic protons (δ 7.0–9.0 ppm). X-ray analysis requires single-crystal growth via vapor diffusion or slow evaporation. Data collection at 100 K (to minimize thermal motion) and refinement using SHELXL (for small molecules) or SHELXS (for structure solution) are recommended. Validate geometry with R-factors (<0.05 for high-resolution data) and check hydrogen bonding patterns for packing interactions .

Q. What purification strategies are effective for this compound?

  • Methodological Answer : Flash chromatography on silica gel (eluent: DCM/EtOAc gradients) is widely used. For polar impurities, reverse-phase HPLC (C18 column, MeCN/H₂O mobile phase) may be necessary. Crystallization from EtOAc/hexane mixtures can enhance purity (>95%), with slow cooling to optimize crystal formation. Monitor purity via HPLC (≥98%) or TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .

Advanced Research Questions

Q. How can mechanistic insights into cross-coupling reactions involving this compound be obtained?

  • Methodological Answer : Use kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps. Isotopic labeling (e.g., deuterated substrates) can track bond cleavage/formation. DFT calculations (Gaussian or ORCA software) model transition states and catalytic cycles. For Pd-catalyzed reactions, in situ XAS (X-ray absorption spectroscopy) monitors oxidation states of the catalyst .

Q. What methods are used to analyze polymorphism in crystalline forms of this compound?

  • Methodological Answer : Screen polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile). Characterize using PXRD to compare diffraction patterns and DSC/TGA to assess thermal stability. Hydrogen-bonding networks, analyzed via graph-set notation (using Mercury software), explain packing differences. High-pressure crystallization (DAC cells) can induce novel forms .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Methodological Answer : Synthesize derivatives via substituent variation (e.g., chloro to methoxy, bromo to aryl). Test in bioassays (e.g., kinase inhibition) and correlate substituent electronic effects (Hammett σ values) with activity. Use CoMFA or CoMSIA models (Sybyl software) for 3D-QSAR analysis. Example: Replacing bromine with 3,4-dimethoxyphenyl in a related compound increased target binding affinity by 15% .

Q. How should contradictory data in synthetic yields be addressed?

  • Methodological Answer : Replicate reactions under inert atmosphere (N₂/Ar) to exclude oxygen/moisture. Screen alternative catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) and ligands (XPhos vs. SPhos). Use DoE (Design of Experiments) to optimize variables (temperature, solvent ratio). For low-yield Suzuki couplings (e.g., 15%), pre-activate boronic acids with pinacol ester protection .

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